Dicolinium

Description

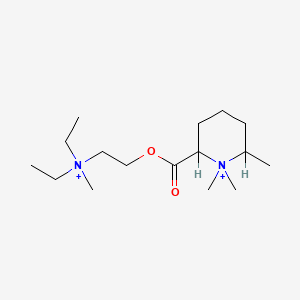

Dicolinium Iodide (CAS: 382-82-1) is a bis-quaternary ammonium compound with the molecular formula C₁₆H₃₄I₂N₂O₂ . It is classified as a neuromuscular blocking agent (NMBA) with a flexible structure, primarily used as a muscle relaxant during surgical procedures to induce paralysis . Its mechanism involves competitive antagonism at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction, preventing depolarization and muscle contraction. Unlike depolarizing agents, this compound is non-depolarizing, allowing for controlled reversal of effects .

Properties

CAS No. |

17239-49-5 |

|---|---|

Molecular Formula |

C16H34N2O2+2 |

Molecular Weight |

286.45 g/mol |

IUPAC Name |

diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium |

InChI |

InChI=1S/C16H34N2O2/c1-7-18(6,8-2)12-13-20-16(19)15-11-9-10-14(3)17(15,4)5/h14-15H,7-13H2,1-6H3/q+2 |

InChI Key |

YMGPQLQONLLWJR-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C |

Synonyms |

2-(2-(N,N-diethyl-N-methylammonio)ethoxycarbonyl)-1,1,6-trimethylpiperidinium dihydroxide dicholine dicolin dicolinium dicolinium iodide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicolinium can be synthesized through the reaction of 1,6-dimethylpipecolic acid with diethylaminoethyl chloride under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the quaternary ammonium structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dicolinium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Various oxidized derivatives depending on the specific conditions used.

Reduction: Reduced forms of this compound with altered functional groups.

Substitution: New quaternary ammonium compounds with different substituents.

Scientific Research Applications

Dicolinium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.

Biology: Investigated for its effects on cellular processes and membrane permeability.

Medicine: Historically used as an antihypertensive agent and studied for its potential therapeutic effects in various conditions.

Mechanism of Action

Dicolinium exerts its effects primarily through its action as a ganglion-blocking agent. It inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in autonomic ganglia. This leads to a decrease in blood pressure and other physiological effects associated with ganglion blockade .

Comparison with Similar Compounds

Structural and Functional Overview

Mechanistic Differences

- This compound Iodide : Competes with acetylcholine at nAChRs, causing reversible paralysis. Its flexible structure allows for dynamic binding, contributing to intermediate duration of action .

- Decamethonium Bromide : A depolarizing agent that persistently activates nAChRs, leading to sustained muscle contraction followed by paralysis. Its rigid 10-carbon chain limits metabolic breakdown, prolonging effects .

- Suxamethonium Chloride : Rapidly hydrolyzed by plasma cholinesterase, resulting in ultra-short duration . Its dual ester groups enable quick degradation, making it ideal for brief procedures .

- Gallamine Triethiodide : A tris-quaternary ammonium compound with rigid structure. It exhibits antimuscarinic side effects (e.g., tachycardia) due to affinity for cardiac M₂ receptors .

Research Findings and Key Contrasts

Structural Impact on Duration :

- Safety Profiles: this compound lacks the cardiotoxicity seen in gallamine but shares the risk of residual paralysis common to non-depolarizing NMBAs . Depolarizing agents (e.g., suxamethonium) carry risks of hyperkalemia and malignant hyperthermia, absent in this compound .

Metabolic Pathways :

- This compound is primarily renally excreted , whereas suxamethonium relies on plasma cholinesterase. This distinction affects dosing in patients with renal or hepatic impairment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.